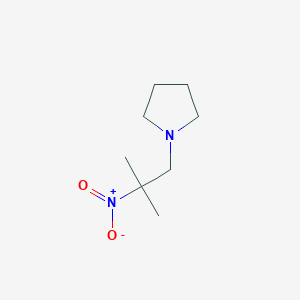

1-(2-Methyl-2-nitropropyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Core Structures in Synthetic Methodologies and Chemical Research

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in organic chemistry. wikipedia.orggoogle.com Its prevalence stems from its presence in a vast array of natural products, including many alkaloids, and its utility as a versatile building block in synthetic chemistry. wikipedia.org The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial arrangement of substituents, making it a valuable component in the design of chiral catalysts and complex molecular targets. patsnap.com

The synthetic utility of pyrrolidines is vast, with numerous methods developed for their construction and functionalization. patsnap.com These methods range from the modification of readily available precursors like proline to complex multi-component reactions that build the ring system from acyclic starting materials. mdpi.com The basicity and nucleophilicity of the nitrogen atom are key to its reactivity, allowing for a wide range of chemical transformations. patsnap.com

| Property | Description |

| Structure | Five-membered saturated nitrogen-containing heterocycle |

| Key Features | Non-planar, chiral, basic nitrogen atom |

| Occurrence | Natural products (e.g., proline, nicotine), pharmaceuticals |

| Applications | Chiral auxiliaries, organocatalysts, synthetic building blocks |

Overview of Nitrated Organic Compounds in Contemporary Synthesis

Nitrated organic compounds, characterized by the presence of one or more nitro groups (-NO₂), are a class of molecules with significant and diverse applications in organic synthesis. The nitro group is one of the strongest electron-withdrawing groups, a property that profoundly influences the reactivity of the parent molecule. core.ac.uk This strong electron-withdrawing nature acidifies the α-protons (protons on the carbon adjacent to the nitro group), facilitating their removal by a base to form a nitronate anion. core.ac.uk

This nitronate intermediate is a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions, most notably the Henry reaction (nitro-aldol) and the aza-Henry or nitro-Mannich reaction. core.ac.uk Furthermore, the nitro group itself is a versatile functional handle that can be transformed into a wide range of other functional groups, including amines, oximes, and carbonyls, making nitro compounds valuable synthetic intermediates. core.ac.uk

Contextualization of 1-(2-Methyl-2-nitropropyl)pyrrolidine within Pyrrolidine and Nitro Chemistry

This compound, with the CAS number 130564-37-3 and molecular formula C₈H₁₆N₂O₂, is a molecule that embodies the chemical principles of both pyrrolidine and nitro-alkane chemistry. google.comgoogle.comgoogle.comscielo.br Its structure features a pyrrolidine ring N-substituted with a 2-methyl-2-nitropropyl group. This specific arrangement classifies it as a β-nitroamine, a structural motif typically accessed through the nitro-Mannich reaction.

The synthesis of this compound would logically involve the reaction of a nitronate, derived from 2-nitropropane (B154153), with an iminium ion generated in situ from pyrrolidine and formaldehyde (B43269). This reaction is a classic example of a Mannich-type condensation, a fundamental tool for the construction of nitrogen-containing compounds.

Table of Physicochemical Properties

| Identifier | Value |

|---|---|

| CAS Number | 130564-37-3 |

| Molecular Formula | C₈H₁₆N₂O₂ |

| Canonical SMILES | CC(C)(CN1CCCC1)N+[O-] |

| InChI | InChI=1S/C8H16N2O2/c1-8(2,10(11)12)7-9-5-3-4-6-9/h3-7H2,1-2H3 |

While detailed, peer-reviewed research focusing exclusively on the synthesis, characterization, and application of this compound is not extensively available in the public domain, its structure strongly suggests its role as a potential intermediate in organic synthesis. The presence of both a tertiary amine (the pyrrolidine nitrogen) and a tertiary nitro group provides two distinct points of potential chemical reactivity for further synthetic transformations. The study of such molecules contributes to the broader understanding of how these two important functional groups interact and can be utilized in the design of more complex molecular targets.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methyl-2-nitropropyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-8(2,10(11)12)7-9-5-3-4-6-9/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXUADBJRHSXIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCCC1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Methyl 2 Nitropropyl Pyrrolidine and Analogous Structures

Strategies for Pyrrolidine (B122466) Ring Formation

The construction of the pyrrolidine scaffold can be achieved through numerous synthetic routes. Key strategies include cycloaddition reactions, which rapidly build complexity, palladium-catalyzed reactions that form key carbon-carbon and carbon-nitrogen bonds, and various intramolecular cyclization pathways that form the ring from linear precursors.

Cycloaddition reactions, particularly [3+2] cycloadditions, are among the most powerful and widely utilized methods for assembling the pyrrolidine ring. osaka-u.ac.jp These reactions involve the combination of a three-atom component (the 1,3-dipole) and a two-atom component (the dipolarophile) to form the five-membered ring in a single, often highly stereoselective, step.

The [3+2] cycloaddition reaction between an azomethine ylide (the 1,3-dipole) and an alkene or alkyne (the dipolarophile) is a cornerstone of pyrrolidine synthesis. tandfonline.comosaka-u.ac.jp Azomethine ylides, which are often generated in situ to avoid decomposition, can be classified as stabilized, semi-stabilized, or non-stabilized, influencing their reactivity. nih.govacs.orgmdpi.com A common method for their generation is the decarboxylative condensation of an α-amino acid with an aldehyde or ketone. mdpi.comnih.gov

This approach allows for the creation of highly substituted pyrrolidines with multiple stereocenters. acs.org For instance, the three-component reaction of aldehydes, amino acid esters, and chalcones can produce various pyrrolidine-2-carboxylates. tandfonline.com The choice of catalyst and reaction conditions can be tuned to control the diastereoselectivity of the cycloaddition. acs.org Iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams has also been developed as a general and highly selective method for synthesizing structurally complex pyrrolidines. nih.govacs.org

| Dipole Precursors | Dipolarophile | Catalyst/Base | Product | Yield | Diastereomeric Ratio (dr) | Ref |

| Isatin, L-phenylalanine | (E)-2-oxoindolino-3-ylidene acetophenone | [bmim][BF4] | Dispirooxindolo-pyrrolidine | Good-Excellent | Not specified | mdpi.com |

| Glycine, Aldehydes | Maleimides | None | Tetracyclic pyrrolizidine | 71–93% | >9:1 | mdpi.com |

| Benzylamine, Aromatic Aldehyde | Chalcone | DABCO | Polysubstituted pyrrolidine | Not specified | Diastereoselective | tandfonline.com |

| N-aryl-α-amino acid, Aldehyde | N-tert-Butanesulfinylazadiene | Ag2CO3 | Densely substituted pyrrolidine | Moderate-Good | Good-Excellent | acs.org |

To synthesize pyrrolidine structures bearing a nitro group, analogous to 1-(2-Methyl-2-nitropropyl)pyrrolidine, conjugated nitroalkenes are employed as the dipolarophile in 1,3-dipolar cycloaddition reactions. thieme-connect.comresearchgate.net This strategy provides a direct route to 3-nitropyrrolidine (B12994412) derivatives. The reaction proceeds between a non-stabilized azomethine ylide and a nitroalkene, allowing for the subsequent differentiation of the nitrogen functionalities on the resulting molecule. thieme-connect.com

The development of flow chemistry has significantly advanced this methodology. Using a modular flow reactor, non-stabilized azomethine ylides can be generated and reacted with nitroalkenes efficiently and safely. thieme-connect.comworktribe.com This technique allows for precise control over reaction parameters, enabling the synthesis of sensitive nitropyrrolidines, including those with labile functional groups, in high yields. thieme-connect.com A catalytic, enantioselective [3+2] cycloaddition has been developed for the synthesis of a tetrasubstituted nitropyrrolidine core on a large scale, highlighting the industrial applicability of this method. acs.org

| Azomethine Ylide Precursors | Nitroalkene | Conditions | Product | Yield | Ref |

| N-benzylglycine, Paraformaldehyde | (E)-β-Nitrostyrene | Flow reactor, 100 °C | 1-benzyl-4-nitro-3-phenylpyrrolidine | 95% | thieme-connect.com |

| Sarcosine, Paraformaldehyde | 2-Methyl-1-nitroprop-1-ene | Flow reactor, 100 °C | 1,3,3-trimethyl-4-nitropyrrolidine | 87% | thieme-connect.com |

| N-benzylglycine, Paraformaldehyde | 1-Nitrocyclohexene | Flow reactor, 100 °C | Bicyclic nitropyrrolidine derivative | 91% | thieme-connect.com |

| Glycine imino ester | 3,3-Dimethyl-1-nitrobut-1-ene | Cu(I) catalyst, Toluene, 0 °C | Tetrasubstituted nitropyrrolidine | 78% | acs.org |

Palladium-catalyzed carboamination of alkenes provides an efficient and convergent method for the synthesis of substituted pyrrolidines. nih.gov This transformation typically involves the reaction of γ-aminoalkenes with aryl or alkenyl bromides. nih.govacs.org The mechanism is believed to proceed through the intramolecular insertion of the alkene into a palladium-nitrogen bond of an LnPd(Ar)(NRR') complex. nih.govacs.org This step forms the new carbon-nitrogen bond and is followed by carbon-carbon bond-forming reductive elimination to yield the pyrrolidine product. nih.gov

This method has been successfully applied to the enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives from N-Boc-pent-4-enylamines. nih.govacs.org The development of specific phosphine (B1218219) ligands, such as Xu-Phos, has been crucial for achieving high yields and enantioselectivities (up to 97% ee) under mild conditions. semanticscholar.org The reaction tolerates a range of functional groups and is scalable, making it a valuable tool for constructing chiral pyrrolidine skeletons. semanticscholar.org More recently, a hybrid palladium-catalyzed intramolecular carboamination of conjugated dienes has been developed to synthesize a diverse array of functionalized pyrrolidines. acs.org

| Alkene Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield | Enantiomeric Excess (ee) | Ref |

| N-Boc-pent-4-enylamine | 4-Bromobiphenyl | Pd(dba)2 / P(t-Bu)3 | 2-(biphenyl-4-ylmethyl)-1-Boc-pyrrolidine | 81% | Not Applicable | nih.gov |

| N-Boc-pent-4-enylamine | 4-Bromoanisole | Pd(OAc)2 / (S)-Siphos-PE | 2-(4-methoxybenzyl)-1-Boc-pyrrolidine | 80% | 94% | nih.govacs.org |

| N-Boc-pent-4-enylamine | (E)-β-Bromostyrene | Pd(OAc)2 / (S)-Siphos-PE | 2-((E)-styryl)-1-Boc-pyrrolidine | 75% | 90% | nih.govacs.org |

| N-Boc-pent-4-enylamine | 1-Bromo-4-(trifluoromethyl)benzene | Pd2(dba)3 / (S,Rs)-Xu4 | 2-(4-(Trifluoromethyl)benzyl)-1-Boc-pyrrolidine | 95% | 97% | semanticscholar.org |

The formation of the pyrrolidine ring via intramolecular cyclization of a linear precursor is a fundamental strategy. osaka-u.ac.jp This approach often involves the formation of a carbon-nitrogen bond at a key ring-closing step. Modern methods focus on the direct amination of C(sp³)–H bonds, which represents a highly atom-economical route to cyclic amines. nih.gov

Several catalytic systems have been developed to achieve this transformation:

Copper-Catalyzed C-H Amination: Copper complexes can catalyze the intramolecular amination of unactivated C(sp³)–H bonds in N-halide amides to produce pyrrolidines under mild conditions. nih.govorganic-chemistry.org

Rhodium-Catalyzed Nitrene Insertion: Dirhodium catalysts can facilitate the intramolecular insertion of a nitrene, generated from precursors like O-benzoylhydroxylamines, into sp³ C-H bonds to regioselectively form pyrrolidines. organic-chemistry.org

Biocatalytic C-H Amination: Directed evolution has produced engineered cytochrome P450 enzymes (P411 variants) that can catalyze the intramolecular C-H amination of alkyl azides to form chiral pyrrolidines with high enantioselectivity. nih.gov

These methods provide powerful alternatives to traditional cyclization pathways, often offering improved selectivity and functional group tolerance. researchgate.net

Reductive cyclization offers another versatile entry to the pyrrolidine core. These methods typically involve the cyclization of a precursor that contains unsaturation, which is reduced during the ring-forming process.

One notable approach is the iridium-catalyzed reductive generation of azomethine ylides from amides or lactams using a silane (B1218182) reductant like tetramethyldisiloxane (TMDS). nih.govacs.org The in situ generated ylide can then undergo an intramolecular [3+2] cycloaddition if an alkene is present in the substrate, leading to complex polycyclic amine products in a highly diastereoselective manner. nih.govacs.org

Other reductive strategies include:

The transition-metal-free reductive hydroamination of enynyl amines, mediated by triethylsilane and a catalytic amount of iodine, which proceeds via a 5-endo-dig cyclization to afford disubstituted pyrrolidines. organic-chemistry.org

The catalytic hydrogenation of acetylenic aldehydes using a chirally modified rhodium catalyst, which results in a highly enantioselective reductive cyclization to produce cyclic allylic alcohols that are precursors to substituted pyrrolidines. organic-chemistry.org

The cyclization of an alkene using a Grubbs catalyst, followed by hydrogenation over palladium on carbon, is another pathway to access the saturated pyrrolidine ring. nih.gov

These reductive methods expand the range of starting materials that can be converted into the valuable pyrrolidine scaffold.

Cycloaddition Reactions in Pyrrolidine Synthesis

Introduction and Functionalization of Nitroalkyl Moieties

The introduction of a nitro group (—NO₂) into an organic compound is known as nitration. wikipedia.org For aliphatic chains, this transformation can be more challenging than for aromatic systems and often requires specific conditions to achieve desired outcomes.

One prominent method is vapor-phase nitration , particularly for the production of nitroalkanes from simple hydrocarbons. This process typically involves reacting an aliphatic hydrocarbon with nitric acid at elevated temperatures (e.g., 200 to 500 °C). google.com To improve the yields and conversion rates of nitro hydrocarbons, this process can be modified by introducing a halogen (such as chlorine or bromine) or an oxygen source. google.com These reactions often proceed via a free-radical mechanism, which can lead to a mixture of products, including isomeric nitroalkanes and oxidation byproducts. The nitration of propane, for instance, can yield 1-nitropropane, 2-nitropropane (B154153), and other compounds.

Another approach involves ionic nitration methods, which can offer greater control. These may use various nitrating agents, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄), or mixed acid systems under carefully controlled conditions. youtube.com The choice of nitrating agent and reaction conditions is crucial for selectively nitrating a specific position on an aliphatic chain, especially for generating sterically hindered tertiary nitro compounds. youtube.com

| Nitration Method | Typical Reagents | Conditions | Key Features |

| Vapor-Phase Nitration | Nitric Acid (HNO₃), Hydrocarbon | High Temperature (200-500°C) | Suitable for industrial production of simple nitroalkanes; free-radical mechanism can lead to product mixtures. google.com |

| Modified Vapor-Phase | HNO₃, Hydrocarbon, Halogen/Oxygen | High Temperature | Improved yields and conversion rates compared to standard vapor-phase nitration. google.com |

| Ionic Nitration | Nitronium Salts (e.g., NO₂BF₄) | Varies (often lower temp.) | Offers potentially higher selectivity; suitable for substrates sensitive to radical conditions. |

Nitroalkanes are valuable precursors in carbon-carbon bond formation due to the electron-withdrawing nature of the nitro group, which acidifies the α-protons. This allows for the formation of stabilized carbanions (nitronates) that can act as effective nucleophiles.

The Henry Reaction (or Nitroaldol Reaction) is a classic example, involving the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. The resulting β-nitro alcohol can be further transformed, for instance, by dehydration to a nitroalkene or reduction to a 1,2-amino alcohol.

Another fundamental method is the Michael Addition . Nitronate anions readily participate in conjugate addition to α,β-unsaturated carbonyl compounds, esters, and nitriles. This reaction is highly efficient for forming new carbon-carbon bonds and is a cornerstone of many multi-step syntheses. researchgate.net Organocatalysis has emerged as a powerful tool for controlling the stereochemistry of these additions. researchgate.net

These reactions are pivotal for building more complex carbon skeletons from simple nitroalkane starting materials. For the synthesis of the target molecule, a key precursor is 2-nitropropane, which can act as the nucleophile in such bond-forming reactions.

Creating the tertiary nitro moiety, specifically the 2-methyl-2-nitropropyl group, requires a strategy to form a C-C bond at the α-position of 2-nitropropane or to nitrate (B79036) a pre-existing branched structure.

A common approach involves using 2-nitropropane as a nucleophile. google.com After deprotonation with a suitable base (e.g., an alkoxide), the resulting nitronate can react with an electrophile. For instance, reaction with formaldehyde (B43269) would yield 2-methyl-2-nitro-1-propanol. This intermediate can then be further functionalized, for example, by converting the hydroxyl group into a leaving group (like a tosylate or halide), making it suitable for subsequent substitution reactions.

Alternatively, direct nitration of a branched alkane like isobutane (B21531) can be performed, but this often suffers from a lack of selectivity, as described in the section on aliphatic nitration. Therefore, building the structure via C-C bond formation using a nitroalkane precursor is generally a more controlled and preferred laboratory method.

Convergent and Divergent Synthetic Approaches to this compound

The assembly of the final target molecule can be envisioned through several strategic pathways.

A convergent approach is often the most efficient. In this strategy, the two main fragments of the molecule—the pyrrolidine ring and the 2-methyl-2-nitropropyl side chain—are synthesized separately and then joined in a final step.

Preparation of the Side Chain : As discussed, 2-nitropropane can be reacted with formaldehyde to produce 2-methyl-2-nitro-1-propanol. The alcohol is then converted to a suitable electrophile, such as 1-chloro-2-methyl-2-nitropropane or 2-methyl-2-nitropropyl tosylate.

Coupling : The electrophilic side-chain fragment is then reacted with pyrrolidine in a nucleophilic substitution reaction. The nitrogen atom of the pyrrolidine acts as the nucleophile, displacing the leaving group to form the final C-N bond and yield this compound. This is a standard N-alkylation procedure.

A divergent or linear approach would involve building the molecule more sequentially. One could start with a functionalized pyrrolidine and elaborate the side chain step-by-step. For example, one could start with a pyrrolidine derivative bearing a two-carbon chain with a carbonyl group, which could then be elaborated into the desired branched nitroalkyl structure. However, for a target like this compound, the convergent approach is generally more straightforward and higher yielding.

| Synthetic Approach | Description | Example Pathway |

| Convergent | Key fragments are made separately and then combined. | Pyrrolidine + 1-chloro-2-methyl-2-nitropropane → this compound |

| Linear/Divergent | The molecule is built sequentially from a starting material. | A functionalized pyrrolidine is modified through several steps to build the side chain. |

Chemo- and Regioselectivity in the Synthesis of Substituted Nitropyrrolidines

When synthesizing more complex analogues of the target molecule that contain other functional groups, chemo- and regioselectivity become critical considerations.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the context of synthesizing substituted nitropyrrolidines, a key chemoselective challenge is the N-alkylation step. If the electrophilic partner contains other reactive sites (e.g., a carbonyl group or another leaving group), conditions must be chosen to ensure that the pyrrolidine nitrogen reacts selectively. Similarly, if the pyrrolidine ring itself is substituted with other nucleophilic groups, protecting group strategies might be necessary to ensure alkylation occurs only at the ring nitrogen.

Regioselectivity is the preference for bond formation at one position over another. This is particularly relevant when functionalizing an already substituted pyrrolidine ring. For instance, in the synthesis of spiro[pyrrolidine-2,3′-oxindoles] via [3+2] cycloaddition reactions, the orientation of the reacting species determines which regioisomer is formed. mdpi.comresearchgate.net The choice of reactants, catalysts, and reaction conditions can strongly influence the regiochemical outcome. mdpi.com For N-substituted pyrrolidines, regioselectivity questions primarily arise if one intends to further modify the pyrrolidine ring after the side chain has been attached.

Control over these factors is essential for the efficient and unambiguous synthesis of specific, highly substituted nitropyrrolidine targets.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 1 2 Methyl 2 Nitropropyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

High-Resolution ¹H NMR Spectroscopy for Proton Environment Analysis

High-resolution ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For 1-(2-Methyl-2-nitropropyl)pyrrolidine, this technique would be expected to reveal distinct signals for the protons on the pyrrolidine (B122466) ring and the 2-methyl-2-nitropropyl substituent. The chemical shifts (δ) would indicate the electronic environment of each proton, while the coupling constants (J) would reveal connectivity between neighboring protons. However, no experimental ¹H NMR data, including chemical shifts and coupling constants, are available in the public domain for this compound.

¹³C NMR Spectroscopy for Carbon Skeleton Determination

¹³C NMR spectroscopy is employed to determine the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal, providing a count of the non-equivalent carbons and information about their hybridization and chemical environment. Without experimental data, a table of expected chemical shifts for the pyrrolidine and the substituted propyl chain carbons cannot be compiled.

¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy is a specialized technique used to characterize the nitrogen atoms within a molecule. For this compound, this would provide specific information about the electronic environment of the nitrogen in the pyrrolidine ring and the nitrogen in the nitro group. The significant difference in the chemical nature of these two nitrogen atoms would result in widely separated chemical shifts, offering valuable structural information. Regrettably, no ¹⁵N NMR data has been reported for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity and spatial relationships between atoms in a molecule.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the pyrrolidine ring and the propyl side chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), aiding in the definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, crucial for piecing together the molecular structure, especially around quaternary carbons and the point of substitution on the pyrrolidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the molecule.

The application and interpretation of these 2D NMR techniques are entirely dependent on the availability of experimental spectra, which are currently not available for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₈H₁₆N₂O₂), the theoretical exact mass can be calculated. An experimental HRMS measurement would be required to confirm this elemental composition. As with the NMR data, no experimental HRMS data for this compound could be found.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical method for the characterization of this compound. This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for assessing sample purity and confirming molecular identity.

In a typical GC-MS analysis, the sample is volatilized and separated based on its boiling point and affinity for the stationary phase of the GC column. This process effectively separates the target compound from any impurities or residual starting materials. The retention time, the time it takes for the compound to elute from the column, serves as a preliminary identifier.

Upon elution, the separated molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This process generates a positively charged molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₉H₁₈N₂O₂), the expected molecular weight is approximately 186.25 g/mol , leading to a molecular ion peak at m/z 186.

The high-energy ionization process also causes the molecular ion to fragment in a predictable manner, creating a unique mass spectrum that acts as a molecular fingerprint. The fragmentation of nitroalkanes commonly involves the loss of the nitro group (NO₂), while pyrrolidine derivatives often exhibit fragmentation through cleavage of the pyrrolidine ring. nih.govwvu.eduresearchgate.net Key fragmentation pathways for this compound would likely include the loss of the nitro group (m/z 140) and cleavage at the bond alpha to the pyrrolidine nitrogen.

| m/z (Mass/Charge) | Proposed Fragment Identity | Notes |

|---|---|---|

| 186 | [C₉H₁₈N₂O₂]⁺ | Molecular Ion (M⁺) |

| 140 | [M - NO₂]⁺ | Loss of the nitro group |

| 114 | [C₇H₁₆N]⁺ | Fragment resulting from alpha-cleavage |

| 84 | [C₅H₁₀N]⁺ | Pyrrolidine ring fragment |

| 70 | [C₄H₈N]⁺ | Pyrrolidine ring fragment |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorption bands.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. The most prominent features would be the strong absorptions corresponding to the nitro group (NO₂). Aliphatic nitro compounds exhibit two distinct, strong stretching vibrations: an asymmetric stretch typically found in the 1550-1530 cm⁻¹ region and a symmetric stretch in the 1385-1365 cm⁻¹ region. orgchemboulder.comlibretexts.orgspectroscopyonline.com

Additionally, the spectrum would show absorptions characteristic of the saturated alkyl portions of the molecule. C-H stretching vibrations from the methyl and methylene (B1212753) groups on the propyl chain and the pyrrolidine ring are expected in the 3000-2850 cm⁻¹ range. vscht.cz C-H bending vibrations for these groups would appear in the fingerprint region (below 1500 cm⁻¹). The C-N stretching vibration of the tertiary amine within the pyrrolidine ring typically appears as a weaker band in the 1250-1020 cm⁻¹ range.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2975 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂) |

| 1550 - 1530 | N-O Asymmetric Stretch | Nitro (NO₂) |

| 1470 - 1450 | C-H Bend (Scissoring) | Methylene (CH₂) |

| 1385 - 1365 | N-O Symmetric Stretch | Nitro (NO₂) |

| 1375 - 1365 | C-H Bend (Umbrella) | Methyl (CH₃) |

| 1250 - 1020 | C-N Stretch | Tertiary Amine (Pyrrolidine) |

X-ray Crystallography for Solid-State Molecular Architecture Determination (if applicable to related nitropyrrolidine structures)

X-ray crystallography stands as the definitive analytical technique for determining the precise three-dimensional structure of a compound in its solid, crystalline form. By diffracting X-rays off a single crystal, researchers can generate a detailed electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

While a specific crystal structure for this compound is not publicly documented, the technique is highly applicable to related organic molecules, including those containing nitro and heterocyclic moieties. nih.govnih.govmdpi.com Analysis of such structures provides invaluable information about molecular conformation and intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) that govern the crystal packing arrangement.

For a compound like this compound, crystallographic analysis would reveal the exact conformation of the pyrrolidine ring (e.g., envelope or twist conformation), the orientation of the 2-methyl-2-nitropropyl substituent relative to the ring, and the geometry of the nitro group. This data is crucial for understanding structure-property relationships and for computational modeling studies. The table below presents crystallographic data for a related nitro-containing organic compound, N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, to illustrate the type of information obtained from an X-ray diffraction experiment. mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₀N₄O₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.1974(6) |

| b (Å) | 10.6696(7) |

| c (Å) | 12.9766(8) |

| Volume (ų) | 1134.41(13) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure and the presence of chromophores—parts of a molecule that absorb light.

In this compound, the primary chromophores are the nitro group (NO₂) and the non-bonding electron pair on the pyrrolidine nitrogen atom. The nitro group in aliphatic compounds typically gives rise to two characteristic absorption bands. The first is a weak band resulting from a forbidden n→π* electronic transition, which appears at a longer wavelength, typically around 270-280 nm. libretexts.org The second is a much stronger absorption at a shorter wavelength (typically <210 nm) corresponding to an allowed π→π* transition.

The non-bonding (lone pair) electrons on the tertiary nitrogen of the pyrrolidine ring can undergo n→σ* transitions. These transitions generally require higher energy and thus occur at shorter wavelengths in the far-UV region, often below the detection limit of standard spectrophotometers. Photodissociation studies on the closely related compound 2-methyl-2-nitropropane (B1294617) have shown it absorbs light at 248 nm and 193 nm, which is consistent with the presence of these electronic transitions. acs.org

| Chromophore | Electronic Transition | Expected λmax Region (nm) | Relative Intensity |

|---|---|---|---|

| Nitro Group (-NO₂) | n → π | 270 - 280 | Weak |

| Nitro Group (-NO₂) | π → π | < 210 | Strong |

| Amine Nitrogen (Pyrrolidine) | n → σ* | < 200 | Variable |

Chemical Reactivity and Mechanistic Investigations of 1 2 Methyl 2 Nitropropyl Pyrrolidine

Reactivity of the Nitro Group in Pyrrolidine (B122466) Derivatives

The nitro group is a versatile functional group known for its strong electron-withdrawing nature, which significantly influences the reactivity of the molecule. mdpi-res.commdpi.com This electronic effect can facilitate reactions with nucleophiles or single-electron transfer processes. nih.gov The nitro group itself can be transformed into various other functionalities, serving as a key synthetic handle. hud.ac.ukresearchgate.net

The reduction of nitro compounds is a fundamental transformation in organic chemistry, capable of yielding a variety of products depending on the reagents and reaction conditions. wikipedia.org The six-electron reduction of a nitro group to its corresponding amine proceeds through several intermediates, including nitroso and hydroxylamino species. nih.gov

This stepwise reduction can be illustrated as follows: R-NO₂ → R-NO → R-NHOH → R-NH₂

Various methods have been developed for these transformations. Catalytic hydrogenation, often employing catalysts like Raney nickel, palladium-on-carbon, or platinum(IV) oxide, is a common method for the complete reduction of nitroarenes to anilines. wikipedia.org Chemical reducing agents, such as zinc metal in aqueous ammonium (B1175870) chloride, are known to selectively reduce nitro compounds to hydroxylamines. wikipedia.org The choice of reducing system is crucial for isolating the desired intermediate. For instance, the reduction of the nitroso group to the hydroxylamine (B1172632) intermediate is typically much faster than the initial reduction of the nitro group, making the nitroso intermediate difficult to isolate. nih.gov

The following table summarizes common reduction pathways for nitro groups applicable to derivatives like 1-(2-methyl-2-nitropropyl)pyrrolidine.

| Transformation Product | Typical Reagents and Conditions |

| Amino (-NH₂) | Catalytic Hydrogenation (H₂, Pd/C, PtO₂); Iron in acidic media; Sodium hydrosulfite. wikipedia.orgresearchgate.net |

| Hydroxylamino (-NHOH) | Zinc dust in aqueous NH₄Cl; Raney Nickel and hydrazine (B178648) at low temperatures (0-10 °C); Electrolytic reduction. wikipedia.orgresearchgate.net |

| Nitroso (-NO) | Stepwise reduction intermediate, often difficult to isolate. Can be formed via oxidation of hydroxylamines. nih.gov |

| Oxime (=NOH) | Reduction of aliphatic nitro compounds using metal salts like tin(II) chloride or chromium(II) chloride. wikipedia.org |

These transformations highlight the synthetic utility of the nitro group as a precursor to various nitrogen-containing functionalities.

The strong electron-withdrawing character of the nitro group can activate adjacent positions for nucleophilic attack. mdpi.com In aromatic systems, this effect is well-documented in nucleophilic aromatic substitution (SNAr) reactions, where the nitro group stabilizes the intermediate Meisenheimer complex. nih.govnumberanalytics.com While this compound is an aliphatic compound, the principles of nitro-group activation are still relevant. The nitro group can also function as a good leaving group in certain substitution reactions, a property that enables the synthesis of polyfunctionalized compounds. mdpi-res.commdpi.comnih.gov

In reactions involving heterocyclic systems, the nitro group facilitates nucleophilic substitution. researchgate.net For instance, studies on 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine have shown that the reaction proceeds via nucleophilic addition of pyrrolidine, followed by proton transfer and elimination, with excess pyrrolidine acting as an efficient catalyst. nih.gov The reaction of nitropyridines with nucleophiles can also lead to substitution products in good yields. researchgate.net

The Nef reaction is a classic organic transformation that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone. organic-chemistry.orgresearchgate.net The mechanism involves the deprotonation of the nitroalkane at the α-carbon to form a nitronate salt, which is subsequently hydrolyzed under strong acidic conditions. organic-chemistry.org

A key requirement for the classical Nef reaction is the presence of at least one α-hydrogen atom on the carbon bearing the nitro group. The compound this compound possesses a tertiary nitro group, meaning there are no α-hydrogens. Therefore, it cannot undergo a standard Nef reaction.

However, related Nef-type rearrangements have been observed in more complex systems. For example, a computational study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) detailed a mechanism involving a Michael addition followed by a Nef-type rearrangement and cyclization into a pyrrolidine ring. nih.govresearchgate.net This indicates that while the direct conversion of the tertiary nitro group in this compound to a ketone via the Nef reaction is not feasible, related transformations under different mechanistic manifolds could potentially occur in more complex pyrrolidine-containing structures.

The nitro group can readily accept an electron to form a nitro radical anion, making nitro compounds active participants in single-electron transfer (SET) processes. nih.gov These radical ions can undergo various subsequent reactions. rsc.org The reaction of nitroarenes with nucleophiles can proceed through either a direct nucleophilic attack or a SET pathway to form a radical-ion pair. mdpi-res.comnih.gov

The reduction of nitroaromatic compounds by flavoenzymes, for example, can occur via single- or two-electron transfer mechanisms. mdpi.com The resulting nitro anion-radicals can then dismutate to yield nitroso compounds. mdpi.com In synthetic chemistry, SET processes involving nitro compounds can be initiated by transition metals. For instance, cobalt(II) complexes can react with carbene precursors to generate reactive carbene radical intermediates via an intramolecular metal-to-substrate SET process. nih.gov Similarly, activation of organic azides at open-shell transition metal complexes can lead to the formation of nitrene radicals. nih.gov These principles suggest that the nitro group in this compound could be susceptible to reduction via SET pathways, generating a radical anion that could trigger subsequent radical-type cyclizations or other transformations.

Reactivity of the Pyrrolidine Ring Nitrogen

The nitrogen atom in the pyrrolidine ring of this compound is a tertiary amine. This limits its reactivity compared to primary or secondary amines, as it cannot be acylated or form imines. However, the lone pair of electrons on the nitrogen makes it nucleophilic and basic.

N-Alkylation: As a tertiary amine, the pyrrolidine nitrogen can react with alkylating agents, such as alkyl halides, to form a quaternary ammonium salt. researchgate.net This N-alkylation reaction is a common derivatization strategy for tertiary amines. The reaction proceeds via an SN2 mechanism where the nitrogen atom acts as the nucleophile. The reactivity can be influenced by the steric bulk of the alkylating agent. researchgate.net For instance, the alkylation of phenols with 1-(3-chloropropyl)pyrrolidine (B1588886) has been shown to proceed through the formation of an intermediate azetidinium ion, which is the active alkylating agent. figshare.com

N-Acylation: N-acylation, the reaction with acyl halides or anhydrides, is not possible for the tertiary nitrogen in this compound because it lacks the necessary proton to be eliminated after the initial nucleophilic attack. This reaction is characteristic of primary and secondary amines. nih.gov

Other Derivatization Strategies: While direct acylation is not feasible, derivatization can be achieved through other means. The basicity of the nitrogen allows for the formation of salts with various acids. Furthermore, synthetic strategies can be designed to modify other parts of the pyrrolidine ring, although this falls outside the scope of direct reactions at the nitrogen center. The synthesis of various substituted pyrrolidines often starts from precursors like proline or involves cyclization reactions of acyclic compounds. nih.gov

The following table summarizes the reactivity of the tertiary nitrogen in the pyrrolidine ring.

| Reaction Type | Reactivity with this compound | Product |

| N-Alkylation | Yes, acts as a nucleophile with alkyl halides. | Quaternary ammonium salt. |

| N-Acylation | No, lacks a proton for elimination. | No reaction. |

| Protonation | Yes, acts as a Brønsted-Lowry base. | Pyrrolidinium salt. |

Ring-Opening and Rearrangement Reactions under Specific Conditions

While the pyrrolidine ring is a stable, unstrained saturated heterocycle, its C-N bonds can be cleaved under specific energetic conditions. researchgate.net Such transformations are not spontaneous and typically require significant energy input, such as through photoredox catalysis or high temperatures, to overcome the activation barrier for C-N bond cleavage. researchgate.net

Recent studies on related N-alkylpyrrolidines have demonstrated that oxidative ring-opening can be initiated by generating a radical cation on the amine, which then leads to the formation of an iminium ion intermediate. researchgate.net Subsequent hydrolysis or reaction with a nucleophile can result in a linear amino aldehyde or related structures. Another potential pathway involves photo-promoted ring contraction, a skeletal editing strategy that has been observed in related nitrogen heterocycles like pyridines to generate pyrrolidine scaffolds. nih.gov Although not specifically documented for this compound, these precedents suggest that the pyrrolidine ring is not entirely inert and could undergo skeletal rearrangements or cleavage under tailored reaction conditions.

Reactivity of the Methyl-substituted Propyl Chain and Stereochemical Aspects

The 2-methyl-2-nitropropyl side chain presents several sites for potential chemical modification, primarily at the methylene (B1212753) position adjacent to the nitrogen and at the tertiary nitro group itself.

The methylene group alpha to the pyrrolidine nitrogen (C-1 position of the propyl chain) is activated towards functionalization. The adjacent nitrogen atom can stabilize an adjacent positive charge, facilitating reactions that proceed through an iminium ion intermediate. For example, direct α-arylation of pyrrolidines has been achieved using oxidizing agents to form an intermediate iminium species, which is then trapped by an aromatic nucleophile. rsc.org This indicates a plausible pathway for introducing substituents at this position.

The tertiary carbon bearing the nitro group is sterically hindered and lacks an alpha-hydrogen atom. This structural feature renders it unreactive in transformations that require the formation of a nitronate anion, such as the classical Nef reaction or reactions with nitrous acid. shaalaa.comdoubtnut.comdoubtnut.com However, the nitro group itself is a versatile functional group, most known for its ability to be reduced. A variety of reagents can achieve the reduction of aliphatic nitro groups to the corresponding primary amine. blogspot.com

Common methods for this transformation include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a highly effective method. commonorganicchemistry.com

Metal-Acid Systems: Easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like HCl are classic and reliable reagents for nitro group reduction. masterorganicchemistry.com

Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is capable of reducing aliphatic nitro compounds to amines. commonorganicchemistry.com

The successful reduction of the nitro group on this compound would yield 1-(2-Amino-2-methylpropyl)pyrrolidine, a diamine with significantly different chemical properties.

The parent molecule, this compound, is achiral. However, the pyrrolidine scaffold is a cornerstone of asymmetric synthesis, often used as a chiral auxiliary or as the core of organocatalysts. nih.govresearchgate.net Stereoselectivity can be introduced by utilizing a chiral pyrrolidine precursor, often derived from the chiral pool, such as (S)- or (R)-proline. mdpi.comnih.gov

The synthesis of a chiral analogue of the target compound would involve starting with a stereodefined pyrrolidine. Subsequent reactions would then be influenced by the existing stereocenter. For example, in the field of organocatalysis, chiral pyrrolidine derivatives are used to catalyze Michael additions of aldehydes to nitroalkenes with high enantioselectivity. researchgate.net These catalysts typically operate by forming a chiral enamine intermediate with the aldehyde, which then attacks the nitroalkene from a specific face, directed by the steric environment of the catalyst.

A hypothetical stereoselective reaction could involve a chiral pyrrolidine catalyst promoting the addition of a nucleophile to an electrophile, with the catalyst's structure dictating the stereochemical outcome. The efficiency of such processes is often evaluated by the chemical yield and the enantiomeric excess (ee) of the product.

| Catalyst Structure | Aldehyde | Nitroalkene | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| (S)-Diarylprolinol Silyl Ether | Propanal | trans-β-Nitrostyrene | 95 | 99 |

| (S)-Diarylprolinol Silyl Ether | Isovaleraldehyde | trans-β-Nitrostyrene | 92 | 98 |

| (S)-Pyrrolidine-Tetrazole | Propanal | (E)-2-(2-Nitrovinyl)furan | 88 | 94 |

| (S)-Pyrrolidine-Sulfonamide | Butanal | trans-β-Nitrostyrene | 90 | 96 |

This table presents representative data for analogous reactions to illustrate the principles of stereoselective transformations involving chiral pyrrolidine scaffolds and is not specific to this compound.

Elucidation of Reaction Mechanisms and Kinetics for this compound Transformations

Understanding the mechanisms and kinetics of potential transformations provides insight into reaction feasibility and optimization.

The mechanism for the α-functionalization of the side chain is believed to proceed through a redox-neutral pathway involving the formation of a key iminium ion intermediate. rsc.org This electrophilic species is then susceptible to attack by a wide range of nucleophiles. Kinetic studies of related nucleophilic substitution reactions involving pyrrolidine have shown that the rate is dependent on factors such as the nucleophilicity of the amine, steric hindrance, and the solvent. nih.govresearchgate.net The rate-limiting step in such processes is often the initial nucleophilic attack.

For the reduction of the tertiary nitro group , the mechanism is complex and involves a cascade of two-electron reduction steps. The nitro group (R-NO₂) is sequentially reduced to a nitroso group (R-N=O), then to a hydroxylamine (R-NHOH), and finally to the primary amine (R-NH₂). blogspot.com The exact intermediates and pathways can vary depending on the specific reducing agent and the pH of the reaction medium.

Computational and Theoretical Studies on 1 2 Methyl 2 Nitropropyl Pyrrolidine

Quantum Chemical Calculations (e.g., Density Functional Theory, Møller–Plesset Perturbation Theory) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules. Methods like Density Functional Theory (DFT) and Møller–Plesset Perturbation Theory (MP2, MP3, etc.) are powerful tools for this purpose. However, no specific studies employing these methods on 1-(2-Methyl-2-nitropropyl)pyrrolidine have been identified.

A molecule's three-dimensional shape is crucial to its function and reactivity. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and map the potential energy surface that governs their interconversion. For this compound, this would involve exploring the rotation around the single bonds connecting the pyrrolidine (B122466) ring and the 2-methyl-2-nitropropyl group.

Hypothetical Data Table for Conformational Analysis:

| Conformer | Dihedral Angle (°C-N-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | 180 | Data not available | Data not available |

| Gauche | 60 | Data not available | Data not available |

| Eclipsed | 0 | Data not available | Data not available |

This table illustrates the type of data that would be generated from a conformational analysis, but no such data is currently available for this compound.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a measure of molecular stability.

Hypothetical Data Table for Frontier Orbital Analysis:

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table shows the kind of information that a frontier orbital analysis would provide, but these values have not been computationally determined for this compound in the available literature.

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Hypothetical Data Table for Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Pyrrolidine Cα | Data not available |

| Pyrrolidine Cβ | Data not available |

| Quaternary C | Data not available |

| CH₃ | Data not available |

| CH₂ (exocyclic) | Data not available |

This table is an example of what predicted NMR data would look like. No such computational predictions for this compound were found.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound over time, including its conformational flexibility and interactions with other molecules or a solvent. Such simulations are crucial for understanding its behavior in a condensed phase. To date, no MD simulation studies on this specific compound have been published.

Reaction Mechanism Elucidation via Computational Transition State Searches and Intrinsic Reaction Coordinate Analysis

Computational chemistry is a powerful tool for mapping out reaction pathways, identifying transition states, and calculating activation energies. This allows for a detailed understanding of reaction mechanisms. For this compound, this could involve studying its synthesis, decomposition, or reactions with other species. However, no computational studies on the reaction mechanisms involving this molecule are currently available.

Structure-Reactivity and Structure-Property Relationships from a Theoretical Perspective

By systematically modifying the structure of this compound and calculating the resulting changes in its properties and reactivity, a theoretical understanding of its structure-activity relationships (SAR) and structure-property relationships (SPR) could be developed. This would be highly valuable for designing new molecules with specific desired characteristics. Unfortunately, no such theoretical studies have been reported in the scientific literature.

Advanced Applications of 1 2 Methyl 2 Nitropropyl Pyrrolidine in Organic Synthesis and Chemical Research

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The pyrrolidine (B122466) nucleus is a privileged scaffold found in a vast number of natural products and biologically active molecules. nih.gov Consequently, substituted pyrrolidines like 1-(2-methyl-2-nitropropyl)pyrrolidine serve as crucial intermediates in the synthesis of complex molecular targets. The value of this specific compound lies in the strategic placement of the nitro group, which can be transformed into a variety of other functional groups.

The tertiary nitro group can be reduced to a primary amine, converted to a ketone via the Nef reaction, or used in carbon-carbon bond-forming reactions through its corresponding nitronate anion. This functional group versatility allows chemists to introduce molecular complexity in a stepwise and controlled manner. For instance, the reduction of the nitro group to an amine would yield a diamine, a precursor for polycyclic alkaloids or complex ligands for metal catalysis. The synthesis of complex molecular systems often relies on a combination of covalent and noncovalent reaction steps, where intermediates like this play a pivotal role. nih.gov

Table 1: Potential Transformations of the Nitro Group in this compound and Resulting Structures

| Transformation Reaction | Reagents | Resulting Functional Group | Potential Application in Complex Architectures |

| Nitro Group Reduction | H₂, Pd/C or LiAlH₄ | Primary Amine (-NH₂) | Synthesis of diamine ligands, alkaloids, and polyamide structures. |

| Nef Reaction | Strong base (e.g., NaOH), followed by acid workup | Ketone (C=O) | Formation of complex ketones, intermediates for further elaboration. |

| Denitration | Radical initiators (e.g., Bu₃SnH, AIBN) | Alkyl Radical | C-C bond formation, cyclization reactions to form carbocycles. |

| Nitronate Alkylation | Base, Alkyl Halide | Substituted Nitroalkane | Introduction of further alkyl chains to build complexity. |

This table illustrates hypothetical transformations based on established nitroalkane chemistry.

Utilization in the Construction of Diverse Nitrogen-Containing Heterocyclic Frameworks

Nitrogen-containing heterocycles are fundamental components of pharmaceuticals, agrochemicals, and materials. nih.govmdpi.com The pyrrolidine ring is one of the most common five-membered nitrogen heterocycles in nature and drug design. orkg.org this compound can be envisioned as a precursor for constructing more elaborate heterocyclic systems.

The inherent reactivity of the pyrrolidine nitrogen as a nucleophile, combined with the transformable nitro group on the side chain, provides multiple pathways for cyclization reactions. For example, after reduction of the nitro group to an amine, an intramolecular cyclization could be induced with an appropriate electrophile to form piperidine (B6355638) or other fused bicyclic systems. orkg.org Furthermore, the pyrrolidine structure itself is often synthesized via powerful methods like dipolar cycloaddition reactions, which can generate highly substituted and stereochemically complex rings. durham.ac.uk While not a direct application of the title compound, this highlights the importance of the core structure. Cascade reactions, which build molecular complexity rapidly, are often employed to create substituted pyrrolidines that are precursors to a wide range of biologically active molecules. nih.gov

Examples of Nitrogen-Containing Heterocycles Built from Pyrrolidine Scaffolds:

Indolizidines: A core structure in many alkaloids, synthesized from pyrrolidine precursors. orkg.org

Spirooxindoles: Complex structures with significant bioactivity, which can incorporate a pyrrolidinyl ring. researchgate.net

Pyrrolizidines: Bicyclic alkaloids often constructed from pyrrolidine-based intermediates.

Precursor in Multistep Organic Transformations and Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes that form multiple chemical bonds in a single synthetic operation without isolating intermediates. nih.gov This strategy is paramount for rapidly building molecular complexity from simple starting materials. nih.gov The structure of this compound is well-suited for participation in or as a product of such sequences.

Specifically, its synthesis can be imagined via a nitro-Mannich reaction (or a variant thereof) between pyrrolidine, isobutyraldehyde, and a nitrating agent, or more directly, a Michael addition of pyrrolidine to a nitroalkene. Conversely, as a precursor, the compound can initiate cascade sequences. For example, generation of a nitronate anion from the nitropropyl group could be followed by an intramolecular cyclization or reaction with another component in a multicomponent reaction. One-pot asymmetric nitro-Mannich/hydroamination cascades have been developed for the highly enantioselective preparation of trisubstituted pyrrolidine derivatives, demonstrating the power of combining different catalytic systems to build complex pyrrolidine structures. nih.gov Similarly, nitro-Michael addition followed by a reductive cyclization cascade is another powerful tool for creating multifunctionalized pyrrolidine-containing scaffolds like spirooxindoles. researchgate.net

Table 2: Example of a Hypothetical Cascade Reaction Involving a Related Structure

| Reaction Type | Step 1 | Step 2 | Final Product Class |

| Nitro-Michael/Reductive Cyclization | Organocatalyzed nitro-Michael addition of an amine to a nitroalkene. | Metal-catalyzed reductive cyclization of the resulting nitro-Michael adduct. | Multifunctionalized pyrrolidines or spiro-heterocycles. researchgate.net |

| Nitro-Mannich/Hydroamination | Asymmetric bifunctional organocatalytic nitro-Mannich reaction. | Gold-catalyzed allene (B1206475) hydroamination. | Enantioenriched trisubstituted pyrrolidine derivatives. nih.gov |

This table describes established cascade reactions that produce complex pyrrolidine structures, illustrating the type of transformations where this compound or its precursors could be involved.

Investigation in Functional Materials Chemistry (e.g., derived n-type semiconductors)

The application of organic molecules in materials science, particularly in electronics, is a rapidly expanding field. While direct research on this compound in functional materials is not widely documented, its structural components suggest potential avenues for investigation. Nitrogen heterocycles form a significant class of electroactive polymers and components for functional materials. openmedicinalchemistryjournal.com

The nitro group is a strong electron-withdrawing group. Organic molecules containing nitro groups have been investigated as n-type semiconductors, which conduct negative charge (electrons). The pyrrolidine moiety, on the other hand, is electron-rich. This donor-acceptor character within the same molecule could be exploited in the design of materials with interesting electronic or photophysical properties. For example, derivatization of the pyrrolidine ring to create a conjugated system, combined with the electron-accepting nitro group, could lead to novel dyes or organic electronic materials. The synthesis of N-methyl pyrrole-containing heterocycles for sequence-specific DNA alkylation demonstrates how modified pyrrolidine structures can be used in advanced applications. openmedicinalchemistryjournal.com Further research would be needed to explore the polymerization or deposition of this compound or its derivatives to assess their properties as thin films or components in electronic devices.

Future Research Trajectories for 1 2 Methyl 2 Nitropropyl Pyrrolidine

Development of Novel and Green Synthetic Methodologies

The synthesis of nitro compounds and pyrrolidine (B122466) derivatives has traditionally relied on methods that can be hazardous and environmentally taxing. researchgate.net Future research will prioritize the development of "green" synthetic alternatives that are safer, more efficient, and sustainable. researchgate.netresearchgate.net This involves exploring environmentally benign reagents, alternative energy sources, and novel catalytic systems. researchgate.net

Key areas of development include:

Microwave-Assisted and Ultrasound-Assisted Reactions: These techniques can accelerate reaction rates and improve yields by ensuring rapid and uniform heating, often reducing the need for harsh solvents and high energy consumption. researchgate.net

Solid-Supported Reagents and Catalysts: Using reagents or catalysts immobilized on solid supports, such as zeolites or montmorillonite (B579905) clays, simplifies product purification, allows for catalyst recycling, and often enhances regioselectivity. researchgate.netorganic-chemistry.org

Solvent-Free and Aqueous-Medium Reactions: Eliminating organic solvents or replacing them with water aligns with the principles of green chemistry, reducing waste and environmental impact. organic-chemistry.orgorganic-chemistry.org Research into performing key steps, like the nucleophilic substitution between an alkyl halide and a nitrite (B80452) salt, in aqueous media is a promising direction. organic-chemistry.org

Biocatalysis: Exploring enzymatic routes to install nitro groups could provide highly selective and environmentally friendly alternatives to traditional chemical methods. researchgate.net

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

| Feature | Conventional Synthesis | Green/Novel Methodologies |

| Reagents | Often uses harsh acids (e.g., HNO3/H2SO4), hazardous reagents. orgchemres.org | Solid-supported reagents, ionic liquids, metal-modified clays. researchgate.netorganic-chemistry.org |

| Solvents | Volatile organic compounds (VOCs). | Water, solvent-free conditions, or recyclable ionic liquids. organic-chemistry.orgorganic-chemistry.org |

| Energy Source | Conventional heating (oil baths, heating mantles). | Microwaves, ultrasound. researchgate.net |

| Byproducts | Often produces significant waste and isomeric mixtures. orgchemres.org | Minimized waste, higher selectivity, easier purification. researchgate.netresearchgate.net |

| Safety | Risks associated with corrosive and explosive materials. researchgate.net | Improved safety profiles, safer handling of reagents. africacommons.net |

Exploration of Underexplored Reactivity Modes and Catalytic Transformations

The nitro group is a versatile functional group with a rich chemistry that extends beyond its role as a precursor to amines. mdpi.comnumberanalytics.com Future research will delve into the multipurpose nature of the nitro group in 1-(2-Methyl-2-nitropropyl)pyrrolidine, using it to direct reactions or act as a leaving group. researchgate.net

Potential areas for exploration include:

C-H Activation: The electron-withdrawing nature of the nitro group can activate adjacent C-H bonds, enabling regioselective functionalization through palladium-catalyzed C-H arylation or other transition-metal-catalyzed reactions. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): While the target molecule is aliphatic, related aromatic structures show that the nitro group is a powerful activating group for SNAr reactions and can also act as a leaving group in certain contexts. researchgate.net Exploring analogous reactivity in aliphatic systems could open new synthetic pathways.

Domino and Cascade Reactions: Designing multi-step reactions where the nitro group participates in or triggers a cascade of transformations can lead to the rapid construction of complex molecular architectures from simple precursors. researchgate.net

Photoredox Catalysis: The electrochemical properties of the nitro group make it a candidate for transformations under photoredox conditions, enabling novel bond formations that are inaccessible through traditional thermal methods.

Advanced In Situ and Operando Characterization of Reaction Intermediates

A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. wikipedia.org Operando spectroscopy, the study of catalytic materials during a reaction under actual working conditions, provides real-time insights into the structure and function of catalysts and the formation of transient intermediates. wikipedia.orguu.nlyoutube.com

Future research on this compound will benefit from the application of these advanced techniques:

Operando Raman, UV-vis, and IR Spectroscopy: These methods can monitor the vibrational and electronic changes in reacting molecules, allowing for the identification of key intermediates and the determination of reaction kinetics. wikipedia.orguu.nl For example, studying the formation of the pyrrolidine ring via a cycloaddition reaction could reveal the structure of the transient dipole.

High-Resolution Sampling: Automated systems that can extract small samples from a reaction mixture at high frequency, even under harsh conditions of high pressure and temperature, provide invaluable data for kinetic analysis and reaction profiling. tudelft.nl

Combined Spectroscopic Techniques: Setups that integrate multiple spectroscopic methods (e.g., Raman and UV-vis) into a single reaction cell provide complementary data, offering a more complete picture of the catalytic cycle and reaction pathway. uu.nlrsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

Transitioning synthetic routes from the laboratory bench to industrial-scale production requires processes that are safe, reproducible, and efficient. africacommons.net Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing for the synthesis of nitro compounds and heterocycles. africacommons.netmdpi.comcam.ac.uk

Key benefits and research directions include:

Enhanced Safety: Flow reactors minimize the volume of hazardous reagents and intermediates present at any given time and provide superior heat transfer, significantly reducing the risk of thermal runaways, which is a critical concern when working with energetic nitro compounds. africacommons.net

Improved Reproducibility and Control: Precise control over parameters like temperature, pressure, and residence time in a flow system leads to higher reproducibility and selectivity. mdpi.com

Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer period, avoiding the challenges associated with scaling up batch reactors.

Automated Synthesis: Integrating flow reactors with robotic platforms and AI-driven control systems enables the fully automated, multi-step synthesis of target molecules. nih.govyoutube.com Such platforms can accelerate the design, testing, and optimization of synthetic routes for this compound, drastically reducing development time. youtube.com

Application of Machine Learning and Artificial Intelligence in Predicting Chemical Reactivity and Design

Future applications in the context of this compound include:

Reaction Prediction: AI models can assess the likelihood of a proposed reaction's success by analyzing the reactants, reagents, and conditions, thereby prioritizing more promising experimental avenues. acs.orgacs.org This can be used to explore the underexplored reactivity of the target molecule.

Retrosynthetic Analysis: AI-powered tools can perform complex retrosynthetic analysis, breaking down a target molecule like this compound into simpler, commercially available starting materials and suggesting multiple potential synthetic pathways. pharmafeatures.comnih.gov

Reactivity and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models and other ML algorithms can predict the chemical reactivity and physical properties of novel compounds based on their molecular structure. nih.govcmu.eduarxiv.org This could be used to design derivatives of this compound with specific desired characteristics.

Integration with Automation: The ultimate goal is to create a closed-loop system where AI designs a synthetic route, an automated robotic platform executes the synthesis, and the experimental results are fed back to the AI to refine its models and design the next generation of experiments. nih.govnih.gov

Q & A

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.